

preventing racemization of His(Trt) during coupling

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Compound of Interest

Compound Name: *h-His(trt)-ome.hcl*

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Technical Support Center: His(Trt) Coupling

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of Histidine(Trityl), or His(Trt), during coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of Fmoc-His(Trt)-OH and provides actionable solutions to minimize racemization and other side reactions.

Issue	Potential Cause	Recommended Action
Significant racemization of the histidine residue detected.	<p>1. Intensive or prolonged pre-activation of Fmoc-His(Trt)-OH: The imidazole N^{π} of histidine can catalyze epimerization of the activated amino acid.[1][2][3]</p> <p>2. High reaction temperature: Elevated temperatures significantly increase the rate of racemization.[4][5]</p>	<p>1. Reduce pre-activation time: A short, optimized pre-activation duration (e.g., 2-5 minutes) is recommended.[1]</p> <p>2. Control reaction temperature: Perform the coupling at room temperature or lower if possible. If elevated temperatures are necessary to overcome aggregation, carefully optimize the duration to the minimum required.[6]</p>
3. Inappropriate coupling reagent: Some coupling reagents are more prone to causing racemization.	<p>3. Select a low-racemization coupling reagent: Consider using phosphonium-based reagents like PyBOP or DEPBT, which have shown reduced racemization potential.[1][7] The combination of TBEC with Oxyma has also been reported to result in minimal racemization.[1]</p>	
4. Choice of base: Strong bases can increase the risk of epimerization.	<p>4. Use a weaker base: If a base is required, consider using N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[6]</p>	
High levels of Na-DIC -endcapping impurity observed alongside racemization.	<p>Conflicting side reactions: Conditions that minimize racemization (e.g., in-situ activation) can promote Na-DIC-endcapping.</p>	<p>Balance pre-activation time: A short pre-activation (2-5 minutes) is a good starting point to balance these two side</p>

	DIC-endcapping, and conditions that reduce endcapping (prolonged pre-activation) can increase racemization.[1][3][8]	reactions.[1] This allows for the formation of the active ester, reducing the availability of free DIC for endcapping, while minimizing the time for racemization to occur.
Low coupling efficiency with His(Trt).	Steric hindrance or peptide aggregation: The bulky Trityl group can sterically hinder the coupling reaction, or the peptide chain may aggregate. [1][9]	Optimize reaction conditions: Increase coupling time and/or temperature cautiously.[1] If aggregation is suspected, consider switching to a more effective solvent system (e.g., adding NMP or DMSO) or using a different resin type.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of His(Trt) racemization during coupling?

A1: The racemization of His(Trt) during the coupling step is primarily caused by the catalytic effect of the imidazole N π atom of the histidine side chain.[1][2] During the pre-activation or coupling phase, the activated carboxylic acid can form an oxazolone intermediate. The imidazole nitrogen can abstract the α -proton, leading to a loss of stereochemistry.

Q2: What role do additives like HOBt and Oxyma play in preventing racemization?

A2: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization.[1][10] They react with the highly reactive intermediate formed by the coupling reagent (e.g., O-acylisourea from carbodiimides) to generate an active ester. This active ester is more stable and less prone to racemization than the initial intermediate.[1] Oxyma is often preferred due to its higher reactivity and better safety profile compared to HOBt.[1]

Q3: Are there alternative protecting groups for the histidine side chain that are less prone to racemization?

A3: Yes, using alternative protecting groups for the imidazole nitrogen can significantly reduce racemization. The 4-methoxybenzyloxymethyl (MBom) group, for instance, protects the N^{π} -position and has been shown to prevent racemization during the incorporation of the His residue.[2][11]

Q4: How does temperature affect His(Trt) racemization?

A4: Elevated temperatures dramatically increase the rate of racemization. While higher temperatures can be used to improve coupling efficiency for difficult sequences, they come with a significant risk of epimerization for sensitive amino acids like histidine.[5][12] For example, coupling of Fmoc-L-His(Trt)-OH with DIC/Oxyma at 55°C can result in up to 31.0% of the D-isomer, compared to 1.8% at room temperature.[4]

Q5: Which coupling reagents are recommended to minimize His(Trt) racemization?

A5: Phosphonium-based reagents like (Benzotriazol-1-yloxy)tritylolidinophosphonium hexafluorophosphate (PyBOP) and 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are known to have a lower potential for causing racemization.[1][7] DEPBT, in particular, is noted for its remarkable resistance to racemization.[7]

Quantitative Data on Racemization

The choice of coupling reagent and reaction conditions significantly impacts the degree of racemization. The following table summarizes the percentage of the undesired D-isomer formed during the coupling of Fmoc-L-His(Trt)-OH under different conditions.

Coupling Reagent	Additive	Temperature	% D-Product (Racemization)	Reference
DIC	Oxyma	Room Temp.	1.8%	[4]
DIC	Oxyma	55 °C	31.0%	[4]

Experimental Protocols

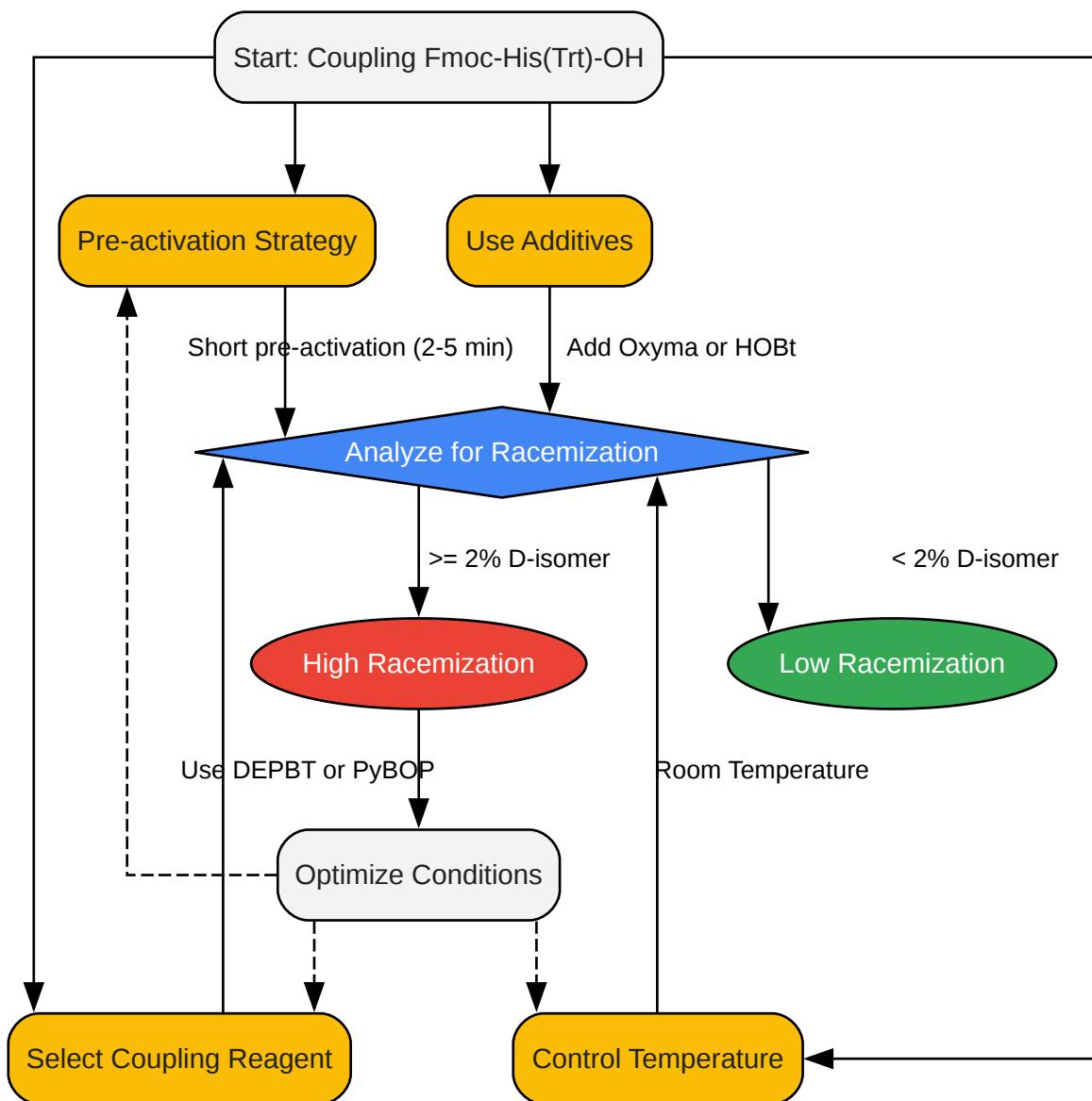
Protocol 1: Low-Racemization Coupling of Fmoc-His(Trt)-OH

This protocol is designed to minimize racemization by using a phosphonium-based coupling reagent and a short pre-activation time.

- Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF).
- Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
- Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).
- Pre-activation: Allow the coupling solution to pre-activate for 3-5 minutes at room temperature.
- Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.
- Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be required.

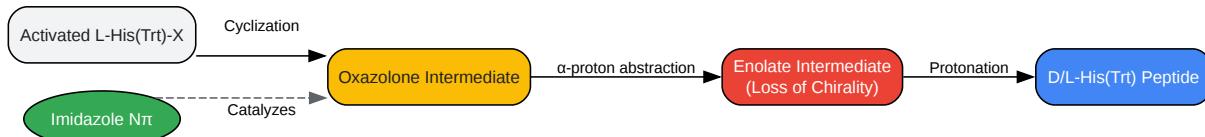
Visualizations

Logical Workflow for Minimizing His(Trt) Racemization

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Caption: Decision pathway for optimizing Fmoc-His(Trt)-OH coupling.

Mechanism of Imidazole-Catalyzed Racemization



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Caption: Simplified mechanism of His(Trt) racemization.

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